molecular formula C7H11NOS3 B14389008 4-(2,2-Dimethylpropyl)-5-sulfanylidene-1,2,4-dithiazolidin-3-one CAS No. 89570-11-6

4-(2,2-Dimethylpropyl)-5-sulfanylidene-1,2,4-dithiazolidin-3-one

Cat. No.: B14389008
CAS No.: 89570-11-6
M. Wt: 221.4 g/mol
InChI Key: MCRTUMIVGFBQBV-UHFFFAOYSA-N
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Description

4-(2,2-Dimethylpropyl)-5-sulfanylidene-1,2,4-dithiazolidin-3-one is an organic compound with a unique structure that includes a dithiazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Dimethylpropyl)-5-sulfanylidene-1,2,4-dithiazolidin-3-one typically involves the reaction of appropriate thiol and amine precursors under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and reactors can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Dimethylpropyl)-5-sulfanylidene-1,2,4-dithiazolidin-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithiazolidinone ring to more reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the dithiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the dithiazolidinone ring.

Scientific Research Applications

4-(2,2-Dimethylpropyl)-5-sulfanylidene-1,2,4-dithiazolidin-3-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-(2,2-Dimethylpropyl)-5-sulfanylidene-1,2,4-dithiazolidin-3-one exerts its effects involves its interaction with specific molecular targets. The dithiazolidinone ring can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(2,2-Dimethylpropyl)-5-sulfanylidene-1,2,4-dithiazolidin-3-one: shares similarities with other dithiazolidinone derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substituents and the resulting chemical properties. These unique features make it suitable for specific applications that other similar compounds may not be able to achieve.

Properties

CAS No.

89570-11-6

Molecular Formula

C7H11NOS3

Molecular Weight

221.4 g/mol

IUPAC Name

4-(2,2-dimethylpropyl)-5-sulfanylidene-1,2,4-dithiazolidin-3-one

InChI

InChI=1S/C7H11NOS3/c1-7(2,3)4-8-5(9)11-12-6(8)10/h4H2,1-3H3

InChI Key

MCRTUMIVGFBQBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CN1C(=O)SSC1=S

Origin of Product

United States

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